RU 24969 hemisuccinate

Beschreibung

Eigenschaften

IUPAC Name |

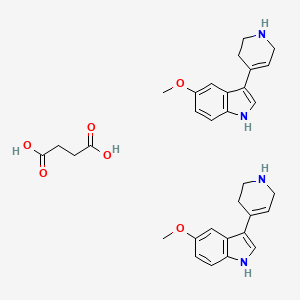

butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H16N2O.C4H6O4/c2*1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;5-3(6)1-2-4(7)8/h2*2-4,8-9,15-16H,5-7H2,1H3;1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYJLRQAWCQJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216779 | |

| Record name | 1H-Indole, 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, succinate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66611-27-6 | |

| Record name | 1H-Indole, 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, succinate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Agonist RU 24969 Hemisuccinate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 24969 hemisuccinate is a potent research chemical widely utilized for its selective agonist activity at serotonin receptor subtypes 5-HT1A and 5-HT1B. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative binding affinity and functional data, detailed experimental methodologies, and visual representations of its signaling pathways and the experimental workflow used for its characterization. RU 24969 exhibits a notable preference for the 5-HT1B receptor, and its activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This guide serves as a comprehensive resource for researchers employing RU 24969 in their investigations.

Introduction

RU 24969, chemically known as 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, is a high-affinity agonist for both 5-HT1A and 5-HT1B serotonin receptors.[1] Its preferential binding to the 5-HT1B subtype has established it as a valuable tool for elucidating the physiological and pathological roles of this receptor.[1] In preclinical studies, RU 24969 has been shown to modulate neurotransmitter release and influence various behaviors, including locomotion and fluid consumption.[1] Understanding its precise mechanism of action is crucial for the interpretation of experimental results and for its potential application in drug development.

Quantitative Pharmacological Data

The affinity of RU 24969 for various serotonin receptor subtypes has been determined through radioligand binding assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity (Ki) of RU 24969 at Serotonin (5-HT) Receptors

| Receptor Subtype | Ki (nM) | Reference |

| 5-HT1A | 2.5 | [1] |

| 5-HT1B | 0.38 | [1] |

Table 2: Functional Activity of RU 24969

| Assay | Parameter | Value (nmol/l) | Reference |

| Inhibition of Electrically Evoked [3H]Serotonin Overflow | IC25 | 33 | [2] |

| Inhibition of Electrically Evoked [3H]Serotonin Overflow (Serotonin as reference) | IC30 | 150 | [2] |

Signaling Pathways

As an agonist at 5-HT1A and 5-HT1B receptors, RU 24969 activates intracellular signaling cascades primarily through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP.

Figure 1. Signaling pathway of RU 24969 at 5-HT1A/1B receptors.

Experimental Protocols

The characterization of RU 24969's mechanism of action relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

-

Objective: To determine the affinity of RU 24969 for 5-HT1A and 5-HT1B receptors.

-

Materials:

-

Cell membranes expressing the human 5-HT1A or 5-HT1B receptor.

-

Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]GR125743 for 5-HT1B).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

-

Non-specific binding determinator (e.g., 10 µM serotonin).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of RU 24969.

-

In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific determinator, or a concentration of RU 24969.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the RU 24969 concentration.

-

Determine the IC50 value (the concentration of RU 24969 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP, a key second messenger.

-

Objective: To determine the functional potency (EC50) of RU 24969 in inhibiting adenylyl cyclase activity via 5-HT1A or 5-HT1B receptors.

-

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT1A or 5-HT1B receptor.

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium and reagents.

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Add serial dilutions of RU 24969 to the wells and pre-incubate for a short period.

-

Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the RU 24969 concentration.

-

Determine the EC50 value (the concentration of RU 24969 that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.

-

Experimental Workflow for GPCR Agonist Characterization

The following diagram illustrates a typical workflow for characterizing a G-protein coupled receptor (GPCR) agonist like RU 24969.

Figure 2. Experimental workflow for characterizing a GPCR agonist.

Conclusion

This compound is a potent and selective agonist for 5-HT1A and 5-HT1B receptors, with a clear preference for the latter. Its mechanism of action involves the activation of Gi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers utilizing this compound to investigate the roles of the 5-HT1A and 5-HT1B receptors in health and disease.

References

Unveiling the Receptor Affinity Profile of RU 24969 Hemisuccinate: A Technical Guide for 5-HT1A and 5-HT1B Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the binding affinity of RU 24969 hemisuccinate for the serotonin 5-HT1A and 5-HT1B receptors. By presenting quantitative data, detailed experimental methodologies, and visual representations of key processes, this document serves as a critical resource for researchers engaged in the study of serotonergic systems and the development of novel therapeutics.

Core Findings: Receptor Binding Affinity

This compound exhibits a notable differential affinity for the 5-HT1B and 5-HT1A receptors. It is a potent agonist with a clear preference for the 5-HT1B subtype. The equilibrium dissociation constants (Ki) derived from radioligand binding assays quantify this preference.

| Compound | Receptor | Ki (nM) | Reference |

| This compound | 5-HT1A | 2.5 | [1][2][3] |

| This compound | 5-HT1B | 0.38 | [1][2][3] |

Table 1: Binding Affinities of this compound for 5-HT1A and 5-HT1B Receptors.

The data clearly indicates that RU 24969 has a significantly higher affinity for the 5-HT1B receptor, with a Ki value that is approximately 6.6 times lower than its Ki for the 5-HT1A receptor. This preferential binding is a key characteristic of this compound and informs its utility as a research tool and its potential pharmacological effects.

Experimental Protocols: Determining Receptor Affinity

The determination of the binding affinity of RU 24969 for 5-HT1A and 5-HT1B receptors is typically achieved through competitive radioligand binding assays. These assays measure the ability of the unlabeled compound (RU 24969) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the receptor of interest.

I. Membrane Preparation

Accurate and reproducible binding assays begin with the preparation of high-quality cell membranes expressing the target receptors. These can be sourced from either recombinant cell lines or native tissues.

A. From Recombinant Cell Lines (e.g., HEK-293 or CHO cells stably expressing human 5-HT1A or 5-HT1B receptors):

-

Cell Culture: Grow cells to a high density in appropriate culture medium.

-

Harvesting: Detach cells from culture flasks and centrifuge to obtain a cell pellet.

-

Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Homogenization: Disrupt the cells using a homogenizer to release the cell membranes.

-

Centrifugation: Perform a low-speed centrifugation to remove nuclei and intact cells.

-

Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing: Wash the membrane pellet with fresh lysis buffer to remove cytosolic proteins.

-

Final Resuspension: Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

Storage: Aliquot the membrane preparation and store at -80°C until use.

B. From Native Tissues (e.g., Rat Brain Cortex):

-

Tissue Dissection: Rapidly dissect the brain region of interest (e.g., frontal cortex, rich in 5-HT1A and 5-HT1B receptors) on ice.

-

Homogenization: Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifugation and Washing: Follow a similar centrifugation and washing procedure as described for recombinant cells to isolate the membrane fraction.

-

Final Preparation and Storage: Resuspend the final membrane pellet, determine the protein concentration, and store at -80°C.

II. Competitive Radioligand Binding Assay

This protocol outlines the steps for a competitive binding assay to determine the Ki of RU 24969.

Materials:

-

Prepared cell membranes (from recombinant cells or native tissue)

-

For 5-HT1A:

-

Radioligand: [³H]-8-OH-DPAT (agonist) or [³H]-WAY-100635 (antagonist)

-

Non-specific binding control: 10 µM Serotonin or 8-OH-DPAT

-

-

For 5-HT1B:

-

Radioligand: [³H]-GR 125743 (antagonist) or [¹²⁵I]-GTI (agonist)

-

Non-specific binding control: 10 µM Serotonin or GR 125743

-

-

This compound (unlabeled competitor) at various concentrations

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation fluid and counter

Procedure:

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a suitable unlabeled ligand to saturate the receptors.

-

Competition: Membrane preparation, radioligand, and varying concentrations of RU 24969.

-

-

Incubation: Incubate the plates at a defined temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding from the total binding to determine the specific binding of the radioligand.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of RU 24969.

-

Determine IC50: From the competition curve, determine the concentration of RU 24969 that inhibits 50% of the specific binding of the radioligand (the IC50 value).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualizing Key Processes

To further elucidate the experimental and biological contexts, the following diagrams are provided.

Caption: Workflow of a competitive radioligand binding assay.

Caption: Signaling pathways of 5-HT1A and 5-HT1B receptors.

This guide provides a foundational understanding of the binding characteristics of this compound and the methodologies used to determine them. For researchers in the field, this information is essential for the design of future experiments and the interpretation of pharmacological data.

References

- 1. Development of 5-HT1A receptor radioligands to determine receptor density and changes in endogenous 5-HT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

In-Depth Pharmacological Profile of RU-24969 Hemisuccinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU-24969 hemisuccinate is a potent and widely utilized research chemical, primarily recognized for its agonist activity at serotonin (5-HT) receptors, with a notable preference for the 5-HT₁B subtype over the 5-HT₁A subtype. This technical guide provides a comprehensive overview of the pharmacological properties of RU-24969, detailing its receptor binding affinity, functional activity, and in vivo behavioral effects. The information presented herein is intended to serve as a valuable resource for researchers employing this compound in neuroscience and drug discovery.

Receptor Binding Affinity

RU-24969 hemisuccinate exhibits high affinity for both 5-HT₁A and 5-HT₁B receptors. Radioligand binding assays have been instrumental in quantifying this affinity. The compound displays a preferential binding to the 5-HT₁B receptor.[1]

| Receptor | Kᵢ (nM) |

| 5-HT₁B | 0.38[1] |

| 5-HT₁A | 2.5[1] |

| Other Receptors | Low affinity for other receptor sites in the brain.[1] |

Functional Activity

As an agonist, RU-24969 modulates the signaling cascades downstream of 5-HT₁A and 5-HT₁B receptors. Both of these receptor subtypes are G-protein coupled receptors (GPCRs) that, upon activation, typically lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

In Vitro Functional Data

| Assay | Effect | Potency |

| K⁺-stimulated [³H]-5-HT release from rat frontal cortex slices | Inhibition | - |

In Vivo Pharmacology

The dual agonism of RU-24969 at 5-HT₁A and 5-HT₁B receptors translates into distinct and measurable behavioral effects in animal models, most notably affecting locomotor activity and consummatory behavior.

Effects on Locomotor Activity

Subcutaneous administration of RU-24969 has been shown to dose-dependently increase forward locomotion in rats.[1][2] This hyperlocomotion is primarily attributed to its activity at 5-HT₁A receptors.[2][3]

| Dose (mg/kg, s.c.) | Species | Effect on Locomotion |

| 0.3 - 3.0 | Rat | Dose-dependent increase in forward locomotion.[1][2] |

| 0.625 - 5.0 | Preweanling Rat | Significant increase in locomotor activity.[4] |

| 10 | Rat | Induced hyperlocomotion.[3] |

Effects on Fluid Consumption (Adipsia)

RU-24969 induces a dose-dependent decrease in water consumption in water-deprived rats, a phenomenon known as adipsia.[1][2] This effect is mediated by the activation of 5-HT₁B receptors.[2]

| Dose (mg/kg, s.c.) | Species | Effect on Water Consumption |

| 0.03 - 3.0 | Rat | Dose-dependent decrease in water consumption.[1][2] |

Signaling Pathways

The activation of 5-HT₁A and 5-HT₁B receptors by RU-24969 initiates a cascade of intracellular events. Both receptors are coupled to inhibitory G-proteins (Gᵢ/Gₒ), which leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RU 24969-produced adipsia and hyperlocomotion: differential role of 5HT 1A and 5HT 1B receptor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RU 24969-induced locomotion in rats is mediated by 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin 5-HT1A and 5-HT1B receptors co-mediate the RU 24969-induced locomotor activity of male and female preweanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]

RU 24969 Hemisuccinate: An In-depth Technical Guide for Serotonin Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 24969 hemisuccinate is a potent and widely utilized research tool in the field of serotonin neuroscience. As a high-affinity agonist for both 5-HT1A and 5-HT1B receptors, it has been instrumental in elucidating the physiological and behavioral roles of these receptor subtypes. This technical guide provides a comprehensive overview of RU 24969, including its pharmacological properties, detailed experimental protocols for its use in key in vitro and in vivo assays, and a summary of its effects on serotonergic signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to effectively employ RU 24969 as a tool for advancing our understanding of the complex serotonin system and for the development of novel therapeutics targeting 5-HT1A and 5-HT1B receptors.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a vast array of physiological processes, including mood, cognition, sleep, and appetite. The diverse actions of serotonin are mediated by a large family of receptors, among which the 5-HT1A and 5-HT1B subtypes have garnered significant attention due to their involvement in neuropsychiatric disorders such as anxiety, depression, and obsessive-compulsive disorder.

This compound has emerged as a valuable pharmacological probe for investigating the functions of these receptors. It is a preferential 5-HT1B receptor agonist but also exhibits high affinity for the 5-HT1A receptor.[1][2] This dual agonism, coupled with its distinct behavioral and physiological effects, makes RU 24969 a powerful tool for dissecting the intricate roles of 5-HT1A and 5-HT1B receptors in both normal and pathological states. This guide will provide an in-depth look at the technical aspects of using RU 24969 in serotonin research.

Pharmacological Profile

RU 24969 is characterized by its high affinity for both 5-HT1A and 5-HT1B receptors, with a notable preference for the 5-HT1B subtype. Its binding affinity is typically determined through radioligand binding assays.

Table 1: Binding Affinity of RU 24969 at Serotonin Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |

| 5-HT1A | [3H]8-OH-DPAT | Rat Brain Membranes | 2.5[1][2] |

| 5-HT1B | [125I]Iodocyanopindolol | Rat Brain Membranes | 0.38[1][2] |

Functionally, RU 24969 acts as an agonist at these receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This action is characteristic of Gi/o-coupled receptors like 5-HT1A and 5-HT1B.

Table 2: Functional Activity of RU 24969

| Assay | Receptor | Effect | EC50/IC50 |

| Adenylyl Cyclase Inhibition | 5-HT1A/5-HT1B | Inhibition of forskolin-stimulated cAMP accumulation | Data not consistently reported in literature |

| [3H]-5-HT Release | Presynaptic 5-HT autoreceptors (likely 5-HT1B) | Inhibition of K+-stimulated release | IC25: 33 nM |

Signaling Pathways

Activation of 5-HT1A and 5-HT1B receptors by RU 24969 initiates a cascade of intracellular signaling events. Both receptors are coupled to inhibitory G-proteins (Gi/o), which, upon activation, dissociate into their α and βγ subunits.

The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in the synthesis of the second messenger cAMP. This decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA). The Gβγ subunits can also modulate the activity of various effector proteins, including inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in neuronal excitability.

Caption: 5-HT1A Receptor Signaling Pathway.

Caption: 5-HT1B Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing RU 24969.

In Vitro Assays

This protocol is for determining the binding affinity (Ki) of RU 24969 for 5-HT1A and 5-HT1B receptors in rat brain membranes.

Caption: Radioligand Binding Assay Workflow.

Materials:

-

Rat brain tissue (e.g., hippocampus for 5-HT1A, striatum for 5-HT1B)

-

Radioligands: [3H]8-OH-DPAT (for 5-HT1A), [125I]Iodocyanopindolol (for 5-HT1B)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.1% ascorbic acid

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

GF/B glass fiber filters

-

Scintillation cocktail

-

96-well plates

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Binding Reaction: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of a competing ligand (e.g., 10 µM serotonin for non-specific binding).

-

50 µL of various concentrations of RU 24969.

-

50 µL of radioligand (at a concentration near its Kd).

-

50 µL of the membrane preparation (typically 50-100 µg of protein).

-

-

Incubation: Incubate the plates at 25°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through GF/B filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of RU 24969 to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the ability of RU 24969 to inhibit forskolin-stimulated cAMP accumulation in cells expressing 5-HT1A or 5-HT1B receptors.

Materials:

-

CHO or HEK293 cells stably expressing human 5-HT1A or 5-HT1B receptors

-

This compound

-

Forskolin

-

IBMX (a phosphodiesterase inhibitor)

-

Cell culture medium

-

cAMP assay kit (e.g., ELISA, TR-FRET)

Procedure:

-

Cell Culture: Plate the cells in 96-well plates and grow to 80-90% confluency.

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate with various concentrations of RU 24969 for 15 minutes at 37°C in the presence of IBMX (e.g., 0.5 mM).

-

Stimulation: Add forskolin (e.g., 10 µM) to all wells except the basal control and incubate for a further 15-30 minutes at 37°C.

-

Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions and measure the intracellular cAMP concentration.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of RU 24969 to determine the EC50 value.

In Vivo Assays

This protocol assesses the effect of RU 24969 on spontaneous locomotor activity in rats.

Caption: Locomotor Activity Experimental Workflow.

Materials:

-

Adult male Sprague-Dawley rats (250-300 g)

-

This compound (0.3 - 3.0 mg/kg, s.c.)[2]

-

Vehicle (e.g., sterile saline)

-

Open field arenas equipped with infrared beams or video tracking software

-

Syringes and needles for subcutaneous injection

Procedure:

-

Habituation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer RU 24969 or vehicle subcutaneously.

-

Testing: Immediately after injection, place each rat in the center of an open field arena.

-

Data Collection: Record locomotor activity for a set period, typically 60-120 minutes. Parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

-

Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of RU 24969 with the vehicle control.

This protocol evaluates the effect of RU 24969 on water consumption in water-deprived rats.

Materials:

-

Adult male Sprague-Dawley rats (250-300 g)

-

This compound (0.03 - 3.0 mg/kg, s.c.)[2]

-

Vehicle (e.g., sterile saline)

-

Individual cages with water bottles and graduated cylinders for measuring water intake

-

Syringes and needles for subcutaneous injection

Procedure:

-

Water Deprivation: Deprive the rats of water for a period of 22-23 hours, with food available ad libitum.

-

Drug Administration: Administer RU 24969 or vehicle subcutaneously.

-

Water Access: Immediately after injection, return the rats to their home cages and provide them with pre-weighed water bottles.

-

Measurement of Water Intake: Measure the amount of water consumed at specific time points (e.g., 30, 60, and 120 minutes) by weighing the water bottles.

-

Data Analysis: Compare the cumulative water intake between the different treatment groups using appropriate statistical tests.

Conclusion

This compound remains an indispensable tool for researchers investigating the serotonin system. Its high affinity for 5-HT1A and 5-HT1B receptors, coupled with its well-characterized in vitro and in vivo effects, allows for the targeted exploration of these receptors' functions. The detailed protocols and data presented in this guide are intended to facilitate the effective and reproducible use of RU 24969 in a variety of experimental settings. As our understanding of the serotonergic system continues to evolve, the continued use of precise pharmacological tools like RU 24969 will be crucial for unraveling the complexities of serotonin-mediated neurotransmission and for the development of improved treatments for a range of neurological and psychiatric disorders.

References

In Vitro Characterization of RU 24969 Hemisuccinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth in vitro characterization of RU 24969 hemisuccinate, a potent serotonin receptor agonist. The document details its binding affinity at key serotonin receptor subtypes, its functional activity in neurotransmitter release assays, and the underlying signaling pathways. Comprehensive experimental protocols are provided for the key assays, and all quantitative data are summarized for clarity. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

RU 24969, or 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, is a well-established research tool used to investigate the physiological and pathological roles of the serotonergic system. It is recognized as a high-affinity agonist with a preference for the 5-HT1B receptor subtype, while also exhibiting significant affinity for the 5-HT1A receptor.[1] This dual agonism makes it a valuable compound for studying the combined effects of activating these two important G protein-coupled receptors (GPCRs). This guide serves to consolidate the key in vitro pharmacological data and methodologies associated with this compound.

Quantitative Data Summary

The in vitro pharmacological profile of this compound is summarized in the following tables.

Table 1: Radioligand Binding Affinity of RU 24969

| Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) |

| 5-HT₁ₐ | [³H]8-OH-DPAT | Rat Brain Membranes | 2.5[1] |

| 5-HT₁ₑ | [³H]5-HT | Rat Brain Membranes | 0.38[1] |

Table 2: Functional Activity of RU 24969

| Assay | Receptor Target | System | Parameter | Value |

| [³H]5-HT Release | 5-HT Autoreceptor (presumed 5-HT₁ₑ) | Rat Frontal Cortex Slices (K⁺ evoked) | pD₂ | 7.45[2] |

| [³H]5-HT Release | 5-HT Autoreceptor (presumed 5-HT₁ₑ) | Rat Brain Cortex Slices (electrically evoked) | IC₂₅ (nM) | 33[3] |

| [³H]5-HT Release | 5-HT Autoreceptor (presumed 5-HT₁ₑ) | Rat Brain Cortex Synaptosomes | Intrinsic Activity | ~0.8[3] |

Signaling Pathways

RU 24969 exerts its effects by activating 5-HT1A and 5-HT1B receptors, both of which are coupled to inhibitory G proteins (Gᵢ/Gₒ).

5-HT₁ₐ Receptor Signaling

Activation of the 5-HT1A receptor by RU 24969 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunits can also directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neuronal excitability.

5-HT1A Receptor Signaling Pathway

5-HT₁ₑ Receptor Signaling

Similar to the 5-HT1A receptor, the 5-HT1B receptor is coupled to Gᵢ/Gₒ proteins. Its activation by RU 24969 leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP production. As a presynaptic autoreceptor, a key function of 5-HT1B receptor activation is the inhibition of neurotransmitter release, including serotonin itself. This is achieved through the modulation of ion channels, leading to reduced calcium influx at the presynaptic terminal.

5-HT1B Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of RU 24969 for 5-HT1A and 5-HT1B receptors.

Radioligand Binding Assay Workflow

-

Membrane Preparation:

-

Rat brain tissue (e.g., cortex or hippocampus) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The resulting supernatant is centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

In assay tubes, combine the membrane preparation, a fixed concentration of the appropriate radioligand ([³H]8-OH-DPAT for 5-HT1A or [³H]5-HT for 5-HT1B), and a range of concentrations of RU 24969.

-

For total binding, omit RU 24969.

-

For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., serotonin).

-

Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the RU 24969 concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of RU 24969 that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

[³H]5-HT Release Assay

This protocol describes a method to measure the functional effect of RU 24969 on serotonin release from brain tissue.

Serotonin Release Assay Workflow

-

Tissue Preparation and Loading:

-

Prepare thin slices (e.g., 300 µm) of rat frontal cortex.

-

Pre-incubate the slices in a physiological buffer containing [³H]5-HT to allow for uptake into serotonergic nerve terminals.

-

Wash the slices to remove extracellular [³H]5-HT.

-

-

Superfusion and Stimulation:

-

Transfer the loaded slices to a superfusion chamber and continuously perfuse with buffer.

-

Collect baseline fractions of the superfusate.

-

Induce neurotransmitter release by a depolarizing stimulus, such as a high concentration of potassium chloride (K⁺) or electrical field stimulation.

-

Apply different concentrations of RU 24969 to the superfusion buffer before and during the stimulation period.

-

Collect fractions of the superfusate throughout the experiment.

-

-

Data Analysis:

-

Measure the radioactivity in each collected fraction using a scintillation counter.

-

Calculate the fractional release of [³H]5-HT for each fraction (radioactivity in the fraction as a percentage of the total radioactivity in the tissue at the time of collection).

-

Determine the inhibitory effect of RU 24969 on stimulated [³H]5-HT release.

-

Calculate potency values such as pD₂ (-log EC₅₀) or IC₅₀ from the concentration-response curve.

-

GTPγS Binding Assay (General Protocol)

This functional assay measures the activation of G proteins coupled to 5-HT1A and 5-HT1B receptors.

-

Principle: In the presence of an agonist like RU 24969, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the G protein. A non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS, is used. The amount of [³⁵S]GTPγS bound to the membranes is proportional to the degree of receptor activation.

-

Methodology:

-

Incubate cell membranes expressing 5-HT1A or 5-HT1B receptors with varying concentrations of RU 24969 in the presence of GDP and [³⁵S]GTPγS.

-

After incubation, separate the bound from free [³⁵S]GTPγS by rapid filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Plot the specific binding of [³⁵S]GTPγS against the concentration of RU 24969 to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

-

cAMP Functional Assay (General Protocol)

This assay measures the functional consequence of 5-HT1A and 5-HT1B receptor activation on the second messenger cAMP.

-

Principle: Since 5-HT1A and 5-HT1B receptors are coupled to Gᵢ/Gₒ proteins, their activation by RU 24969 will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibition is typically measured in the presence of an adenylyl cyclase stimulator like forskolin.

-

Methodology:

-

Culture cells expressing 5-HT1A or 5-HT1B receptors.

-

Pre-treat the cells with varying concentrations of RU 24969.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).

-

Plot the percentage inhibition of forskolin-stimulated cAMP production against the concentration of RU 24969 to determine the IC₅₀ (potency).

-

Conclusion

This compound is a high-affinity agonist for 5-HT1B and 5-HT1A receptors. Its in vitro profile demonstrates potent inhibition of serotonin release, consistent with its agonist activity at presynaptic 5-HT1B autoreceptors. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers utilizing RU 24969 to explore the complexities of the serotonergic system in both physiological and pathological contexts. Further characterization of its functional potency and efficacy in GTPγS and cAMP assays would provide a more complete understanding of its signaling properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The putative 5-HT1 receptor agonist, RU 24969, inhibits the efflux of 5-hydroxytryptamine from rat frontal cortex slices by stimulation of the 5-HT autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of RU 24969 on serotonin release in rat brain cortex: further support for the identity of serotonin autoreceptors with 5-HT1B sites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of RU 24969 Hemisuccinate on Rodent Behavioral Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of RU 24969 hemisuccinate, a potent 5-HT1A and 5-HT1B receptor agonist, across a range of rodent behavioral models. By summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways, this document serves as a comprehensive resource for professionals in neuroscience and drug development.

Core Behavioral Effects of RU 24969

RU 24969 is a well-characterized research compound known to induce a variety of behavioral responses in rodents, primarily mediated by its agonist activity at serotonin 5-HT1A and 5-HT1B receptors.[1][2] Its effects are most prominently observed in models of locomotor activity, depression, and obsessive-compulsive disorder (OCD).

Locomotor Activity

One of the most robust and consistently reported effects of RU 24969 is a significant, dose-dependent increase in locomotor activity in both rats and mice.[3][4][5] This hyperlocomotion is a key characteristic of its behavioral profile and is thought to be mediated by the activation of both 5-HT1A and 5-HT1B receptors.[5][6][7] Studies in preweanling rats have shown that RU 24969 significantly increases locomotor activity, an effect that can be attenuated by antagonists for either 5-HT1A or 5-HT1B receptors.[5] However, repeated administration can lead to tolerance, with a marked reduction in the locomotor-activating effects of the drug.[4][8]

Antidepressant-Like Effects

RU 24969 has demonstrated antidepressant-like properties in several established rodent models of depression. In the forced swim test and the tail suspension test, acute administration of RU 24969 has been shown to reduce immobility time, an indicator of antidepressant efficacy.[1][3] These effects are believed to be mediated by the 5-HT1B receptor.[1]

Obsessive-Compulsive Disorder (OCD)-Like Behaviors

In models designed to assess OCD-like behaviors, RU 24969 has been shown to induce repetitive and perseverative behaviors. For instance, higher doses of RU 24969 have been found to significantly increase marble-burying behavior in mice, a commonly used paradigm to screen for anti-compulsive drug activity.[9] This suggests the involvement of the 5-HT1B receptor in the modulation of compulsive behaviors.[10]

Quantitative Data Summary

The following tables provide a structured overview of the quantitative effects of RU 24969 across various behavioral paradigms as reported in the scientific literature.

Table 1: Effects of RU 24969 on Locomotor Activity in Rodents

| Species | Dose Range (mg/kg) | Route of Administration | Behavioral Test | Key Findings | Reference(s) |

| Rat | 2.5 - 5.0 | i.p. | Activity Cages | Dose-dependent increase in motor activity. | [3] |

| Rat (preweanling) | 0.625 - 5.0 | Not specified | Locomotor Activity | Significant, dose-dependent increase in locomotor activity. | [5] |

| Rat (Wistar-Kyoto Hyperactive) | 2.5 - 5.0 | i.p. | Locomotor Activity (Cage Crossings) | Dose-dependent increase in locomotion. | [11] |

| Mouse (C57/B1/6) | 1.0 - 30.0 | Not specified | Locomotor Activity | Intense and prolonged hyperlocomotion. | [7] |

Table 2: Antidepressant-Like Effects of RU 24969 in Rodent Models

| Species | Dose (mg/kg) | Route of Administration | Behavioral Test | Key Findings | Reference(s) |

| Rat | 2.5 | i.p. | Forced Swim Test | Significantly reduced duration of immobility. | [3] |

| Mouse | Not specified | Not specified | Tail Suspension Test | Anti-immobility effects. | [1] |

Table 3: Effects of RU 24969 on OCD-Like Behaviors in Mice

| Species | Dose Range (mg/kg) | Route of Administration | Behavioral Test | Key Findings | Reference(s) |

| Mouse (BALB/c) | 15.0 - 20.0 | i.p. | Marble Burying Test | Significant increase in marble-burying behavior. | [9] |

| Mouse (BALB/c) | 15.0 - 20.0 | i.p. | Forced Swim Test | Elevated immobility time at higher doses. | [9] |

| Mouse (BALB/c) | 15.0 - 20.0 | i.p. | Sucrose Preference Test | Altered reward-seeking behavior. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of key experimental protocols used to assess the behavioral effects of RU 24969.

Locomotor Activity Assessment

-

Apparatus: Automated activity cages equipped with infrared beams to detect movement.

-

Procedure: Rodents are habituated to the testing room for a specified period. Following habituation, animals are administered RU 24969 or vehicle via the specified route (e.g., intraperitoneal injection). Immediately after injection, the animals are placed individually into the activity cages. Locomotor activity, measured as the number of beam breaks or distance traveled, is recorded for a defined duration (e.g., 60 minutes).[3][4]

-

Data Analysis: The primary outcome measure is the total locomotor activity count or distance traveled over the test session. Data are typically analyzed using ANOVA to compare the effects of different doses of RU 24969 to the vehicle control group.

Forced Swim Test (FST)

-

Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., 23-25°C) to a depth that prevents the rodent from touching the bottom with its tail or paws.

-

Procedure: The test typically consists of a pre-test session (e.g., 15 minutes) on the first day, followed by a test session (e.g., 5 minutes) 24 hours later. RU 24969 or vehicle is administered before the test session. During the test, the animal's behavior is recorded. The primary measure is the duration of immobility, defined as the time the animal spends making only the minimal movements necessary to keep its head above water.[3][12]

-

Data Analysis: The duration of immobility is scored by a trained observer or using automated software. Statistical analysis, such as a t-test or ANOVA, is used to compare immobility times between treatment groups.

Tail Suspension Test (TST)

-

Apparatus: A device from which a mouse can be suspended by its tail using adhesive tape.

-

Procedure: Mice are individually suspended by their tails from a horizontal bar, elevated above the floor. The duration of the test is typically 5-6 minutes. The behavior of the mouse is observed, and the total time spent immobile is recorded. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[1][12]

-

Data Analysis: The total duration of immobility is the key dependent variable. Differences between the RU 24969-treated group and the vehicle control group are assessed using appropriate statistical tests.

Marble Burying Test

-

Apparatus: A standard mouse cage containing a layer of bedding (e.g., 5 cm deep) with a set number of marbles (e.g., 20) evenly spaced on the surface.

-

Procedure: Mice are administered RU 24969 or vehicle and then placed individually into the cage with the marbles. The test duration is typically 30 minutes. At the end of the session, the number of marbles that are at least two-thirds buried in the bedding is counted.[9]

-

Data Analysis: The number of buried marbles is the primary measure of compulsive-like behavior. Group differences are analyzed using statistical methods like ANOVA.

Signaling Pathways and Mechanisms of Action

The behavioral effects of RU 24969 are primarily initiated through its binding to and activation of 5-HT1A and 5-HT1B serotonin receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Presynaptic and Postsynaptic Actions

RU 24969 acts on both presynaptic and postsynaptic 5-HT1A and 5-HT1B receptors.[13][14]

-

Presynaptic 5-HT1A and 5-HT1B autoreceptors: Located on the soma, dendrites, and terminals of serotonin neurons, these receptors function as autoreceptors. Activation of these presynaptic receptors by RU 24969 inhibits the synthesis and release of serotonin.[13][14][15] This negative feedback mechanism is a key aspect of its neurochemical profile.

-

Postsynaptic 5-HT1A and 5-HT1B receptors: Located on non-serotonergic neurons in various brain regions, the activation of these receptors by RU 24969 directly modulates the activity of these downstream neurons, leading to the observed behavioral effects. For example, the hyperlocomotor effects are thought to be mediated by postsynaptic 5-HT1B receptors.[7]

Interaction with Dopaminergic Systems

There is evidence to suggest that the behavioral effects of RU 24969 also involve an interaction with the dopamine system. At higher doses, RU 24969 has been shown to increase dopamine synthesis specifically in the nucleus accumbens, a key brain region involved in reward and motor control.[3] This interaction may contribute to its locomotor-activating properties.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with RU 24969 research.

Caption: Signaling pathway of RU 24969 at presynaptic and postsynaptic 5-HT1A/1B receptors.

Caption: Experimental workflow for the Forced Swim Test to assess antidepressant-like effects.

Caption: A typical workflow for assessing RU 24969-induced changes in locomotor activity.

References

- 1. GR 127935 blocks the locomotor and antidepressant-like effects of RU 24969 and the action of antidepressants in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin receptors in the brain of rats treated chronically with imipramine or RU24969: support for the 5-HT1B receptor being a 5-HT autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurochemical and behavioural studies with RU-24969 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of repeated RU 24969 treatment on the locomotor activity, motoric capacity, and axillary temperatures of male and female preweanling rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin 5-HT1A and 5-HT1B receptors co-mediate the RU 24969-induced locomotor activity of male and female preweanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RU 24969-induced locomotion in rats is mediated by 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence that RU 24969-induced locomotor activity in C57/B1/6 mice is specifically mediated by the 5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tolerance to the serotonin 5-HT1 agonist RU 24969 and effects on dopaminergic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Establishing an OCD Model in BALB/c Mice Using RU24969: A Molecular and Behavioural Study of Optimal Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GR 127935 reduces basal locomotor activity and prevents RU 24969-, but not D-amphetamine-induced hyperlocomotion, in the Wistar-Kyoto hyperactive (WKHA) rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Effects of RU 24969 on serotonin release in rat brain cortex: further support for the identity of serotonin autoreceptors with 5-HT1B sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The putative 5-HT1 receptor agonist, RU 24969, inhibits the efflux of 5-hydroxytryptamine from rat frontal cortex slices by stimulation of the 5-HT autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The 5-HT1 receptor agonist RU-24969 decreases 5-hydroxytryptamine (5-HT) release and metabolism in the rat frontal cortex in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Serotonergic Probe RU 24969: A Technical Guide to its Discovery, Pharmacology, and Experimental Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

RU 24969, chemically known as 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, is a potent and widely utilized research tool in the field of serotonin pharmacology. First described in 1980 by Euvrard and Boissier from the French pharmaceutical company Roussel-Uclaf, this compound has been instrumental in elucidating the roles of specific serotonin receptor subtypes in various physiological and pathological processes.[1] This technical guide provides a comprehensive overview of the discovery, pharmacological profile, and key experimental methodologies associated with RU 24969, intended for professionals in neuroscience research and drug development.

Discovery and History

RU 24969 emerged from a series of piperidinyl indole derivatives synthesized and evaluated for their effects on serotonin (5-HT) neurochemistry. The initial report by Euvrard and Boissier in 1980 detailed its potent activity as a 5-HT agonist.[1] Their research demonstrated that RU 24969 effectively reduced the levels of 5-hydroxyindoleacetic acid (5-HIAA), the primary metabolite of serotonin, in the rat brain. This finding suggested a decrease in serotonin turnover, a hallmark of 5-HT receptor agonism.[1] Subsequent studies in the mid-1980s further characterized its pharmacological profile, establishing its high affinity for the 5-HT1 receptor family, with a notable preference for the 5-HT1B subtype over the 5-HT1A subtype.[2][3][4][5] This selectivity has made RU 24969 an invaluable tool for differentiating the functions of these closely related receptors.

Pharmacological Profile

RU 24969 is a high-affinity agonist at 5-HT1A and 5-HT1B receptors, with a significantly higher affinity for the 5-HT1B subtype. Its selectivity against other 5-HT receptor subtypes and other neurotransmitter receptors is a key feature that underpins its utility in research.

Binding Affinity Data

The following table summarizes the binding affinities (Ki) of RU 24969 for various serotonin receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| 5-HT1A | 2.5 | [2] |

| 5-HT1B | 0.38 | [2] |

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

Functional Activity

Signaling Pathways

The activation of 5-HT1A and 5-HT1B receptors by RU 24969 initiates a cascade of intracellular events. The primary signaling pathway for both receptors involves the inhibition of adenylyl cyclase through the activation of inhibitory G-proteins (Gαi/o).

5-HT1A Receptor Signaling Pathway

Caption: Simplified signaling pathway of the 5-HT1A receptor activated by RU 24969.

5-HT1B Receptor Signaling Pathway

Caption: Signaling of the presynaptic 5-HT1B autoreceptor leading to reduced serotonin release.

Key Experimental Protocols

RU 24969 is frequently used in a variety of experimental paradigms to probe the function of the serotonergic system. Below are detailed methodologies for some of the most common applications.

Radioligand Binding Assay

This assay is used to determine the binding affinity of RU 24969 for specific receptors.

Objective: To determine the Ki of RU 24969 for 5-HT1A and 5-HT1B receptors.

Materials:

-

Rat brain tissue (e.g., hippocampus for 5-HT1A, striatum for 5-HT1B)

-

Radioligand: [³H]8-OH-DPAT (for 5-HT1A) or [³H]GR 125743 (for 5-HT1B)

-

RU 24969

-

Binding buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

-

96-well plates

Procedure:

-

Membrane Preparation:

-

Dissect the desired brain region on ice.

-

Homogenize the tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of membrane preparation (containing a specific amount of protein, e.g., 100-200 µg).

-

50 µL of radioligand at a concentration near its Kd.

-

50 µL of either binding buffer (for total binding), a saturating concentration of a non-labeled ligand (e.g., 10 µM serotonin for non-specific binding), or varying concentrations of RU 24969.

-

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the RU 24969 concentration.

-

Determine the IC50 value (the concentration of RU 24969 that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for determining the binding affinity of RU 24969.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Objective: To measure the effect of RU 24969 on extracellular serotonin levels in a specific brain region (e.g., the frontal cortex).

Materials:

-

Rat or mouse

-

Stereotaxic apparatus

-

Microdialysis probe

-

Guide cannula

-

Surgical tools

-

Dental cement

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

RU 24969

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Expose the skull and drill a small hole at the coordinates corresponding to the target brain region.

-

Implant a guide cannula and secure it to the skull with dental cement.

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Allow for a stabilization period (e.g., 1-2 hours) and collect baseline dialysate samples.

-

Administer RU 24969 (e.g., via intraperitoneal injection or through the dialysis probe).

-

Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

-

Sample Analysis:

-

Analyze the concentration of serotonin in the dialysate samples using an HPLC-ED system.

-

-

Data Analysis:

-

Express the serotonin concentrations as a percentage of the baseline levels.

-

Plot the percentage change in serotonin levels over time.

-

Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels.

Locomotor Activity Test

This behavioral test is used to assess the effects of RU 24969 on spontaneous movement in rodents.

Objective: To determine the effect of RU 24969 on locomotor activity.

Materials:

-

Rat or mouse

-

Open field arena equipped with infrared beams or a video tracking system

-

RU 24969

-

Vehicle (e.g., saline)

Procedure:

-

Habituation:

-

Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

-

Habituate the animals to the open field arena for a set period on the day before the test to reduce novelty-induced hyperactivity.

-

-

Testing:

-

Administer RU 24969 or vehicle to the animals (e.g., via subcutaneous or intraperitoneal injection).

-

Immediately place the animal in the center of the open field arena.

-

Record locomotor activity for a specific duration (e.g., 60 minutes). Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

-

-

Data Analysis:

-

Compare the locomotor activity parameters between the RU 24969-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Caption: Workflow for assessing the effect of RU 24969 on locomotor activity.

Conclusion

RU 24969 has proven to be an indispensable pharmacological tool for the study of the serotonergic system. Its high affinity and selectivity for 5-HT1A and 5-HT1B receptors have allowed researchers to dissect the specific roles of these receptors in a wide range of physiological and behavioral processes. The experimental protocols detailed in this guide provide a foundation for the continued use of RU 24969 in advancing our understanding of serotonin's complex functions in the central nervous system. As research continues, RU 24969 will undoubtedly remain a key compound in the arsenal of neuropharmacologists and drug discovery scientists.

References

- 1. Biochemical assessment of the central 5-HT agonist activity of RU 24969 (a piperidinyl indole) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological analysis of the behavioural and thermoregulatory effects of the putative 5-HT1 receptor agonist, RU 24969, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The putative 5-HT1 receptor agonist, RU 24969, inhibits the efflux of 5-hydroxytryptamine from rat frontal cortex slices by stimulation of the 5-HT autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential selectivities of RU 24969 and 8-OH-DPAT for the purported 5-HT1A and 5-HT1B binding sites. Correlation between 5-HT1A affinity and hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to RU 24969 Hemisuccinate: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 24969 hemisuccinate is a potent and selective serotonin receptor agonist, primarily targeting the 5-HT1A and 5-HT1B subtypes. This technical guide provides a comprehensive overview of its chemical properties, structure, and pharmacological characteristics. Detailed experimental protocols for radioligand binding and functional assays are presented to facilitate further research and development. Additionally, this guide includes visualizations of its signaling pathway, experimental workflows, and a conceptual representation of its structure-activity relationship to provide a thorough understanding of this important research compound.

Chemical Properties and Structure

This compound, with the IUPAC name butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, is a well-characterized research chemical.[1] Its fundamental chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |

| Synonyms | 5-Methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hemisuccinate |

| CAS Number | 66611-27-6 |

| Molecular Formula | C₃₂H₃₈N₄O₆ |

| Molecular Weight | 574.7 g/mol |

| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C(=O)O |

| InChI Key | BNYJLRQAWCQJOM-UHFFFAOYSA-N |

Biological Activity and Receptor Profile

RU 24969 is a potent agonist at serotonin 5-HT1A and 5-HT1B receptors, exhibiting a preference for the 5-HT1B subtype.[1][2][3] Its high affinity for these receptors makes it a valuable tool for investigating the physiological and pathological roles of these specific serotonin receptor subtypes. The compound has been shown to modulate neurotransmitter release and influence behaviors such as locomotor activity.[2][4]

Receptor Binding Affinity

The binding affinity of RU 24969 for various serotonin receptor subtypes has been determined through radioligand binding assays. The inhibitory constant (Ki) values demonstrate its high affinity for 5-HT1A and 5-HT1B receptors and significantly lower affinity for other receptor subtypes, highlighting its selectivity.

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 2.5[2][3] |

| 5-HT1B | 0.38[2][3] |

| 5-HT2 | weakly active[3] |

Functional Activity

As an agonist, RU 24969 activates 5-HT1A and 5-HT1B receptors, initiating downstream signaling cascades. This functional activity has been characterized in various in vitro and in vivo models.

| Assay Type | Parameter | Value |

| [³H]5-HT Efflux Inhibition | pD2 | 7.45[3] |

| Functional Agonism | ED50 | 236 nM[1] |

Signaling Pathways

Activation of 5-HT1A and 5-HT1B receptors by RU 24969 leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This signaling cascade is mediated by the Gi/o family of G proteins.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the binding and functional activity of this compound.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of RU 24969 for the 5-HT1A receptor using a radiolabeled antagonist, such as [³H]WAY-100635.

Materials:

-

Receptor Source: Rat hippocampal membranes or cells expressing human 5-HT1A receptors.

-

Radioligand: [³H]WAY-100635.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

-

Non-specific Binding Control: 10 µM 8-OH-DPAT.

-

Test Compound: this compound.

-

Instrumentation: Scintillation counter, filtration apparatus, glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Membrane Preparation:

-

Homogenize tissue in ice-cold assay buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 40,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh assay buffer and determine protein concentration.

-

-

Assay Setup:

-

Prepare serial dilutions of RU 24969.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM 8-OH-DPAT (for non-specific binding) or RU 24969 dilution.

-

50 µL of [³H]WAY-100635 (at a concentration near its Kd).

-

150 µL of membrane preparation (typically 50-100 µg of protein).

-

-

-

Incubation: Incubate at 25°C for 60 minutes.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters and wash with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of RU 24969 from a competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional [³⁵S]GTPγS Binding Assay for 5-HT1B Receptor Agonism

This assay measures the functional activation of G-proteins coupled to the 5-HT1B receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

Receptor Source: CHO cells expressing the human 5-HT1B receptor.[2]

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Test Compound: this compound.

-

Instrumentation: Scintillation counter or FlashPlate system.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup (in a 96-well plate):

-

Add 50 µL of RU 24969 dilutions.

-

Add 50 µL of assay buffer (for basal activity) or a high concentration of unlabeled GTPγS (for non-specific binding).

-

Add 50 µL of GDP solution.

-

Add 50 µL of [³⁵S]GTPγS.

-

Initiate the reaction by adding 50 µL of membrane preparation.

-

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination and Detection:

-

Filtration Method: Terminate by rapid filtration and measure radioactivity.

-

FlashPlate Method: Stop the reaction and count the plate directly in a suitable counter.[2]

-

-

Data Analysis:

-

Calculate the specific [³⁵S]GTPγS binding.

-

Plot the specific binding as a function of the RU 24969 concentration to determine the EC50 value.

-

Structure-Activity Relationship (SAR)

The tetrahydropyridinylindole scaffold is a key pharmacophore for 5-HT1A and 5-HT1B receptor agonists. The affinity and selectivity of compounds in this class are influenced by substitutions on the indole ring and the nature of the basic nitrogen atom.

References

- 1. Differential selectivities of RU 24969 and 8-OH-DPAT for the purported 5-HT1A and 5-HT1B binding sites. Correlation between 5-HT1A affinity and hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]

- 3. The putative 5-HT1 receptor agonist, RU 24969, inhibits the efflux of 5-hydroxytryptamine from rat frontal cortex slices by stimulation of the 5-HT autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin 5-HT1A and 5-HT1B receptors co-mediate the RU 24969-induced locomotor activity of male and female preweanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to RU 24969 Hemisuccinate for the Study of Serotonin Autoreceptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 24969 hemisuccinate is a potent and widely utilized research tool in the field of serotonin (5-hydroxytryptamine, 5-HT) pharmacology. It is a high-affinity agonist primarily targeting the 5-HT1A and 5-HT1B receptor subtypes, which function as key regulators of serotonergic neurotransmission. This guide provides a comprehensive overview of RU 24969, its pharmacological properties, and its application in studying serotonin autoreceptors. We will delve into its binding affinity and functional potency, detail common experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

Pharmacological Profile of RU 24969

RU 24969 exhibits a strong preference for 5-HT1B receptors, but also possesses significant affinity for 5-HT1A receptors.[1] Its activity at these receptors, particularly the presynaptic 5-HT1B autoreceptors, leads to the inhibition of serotonin synthesis and release, a crucial mechanism for maintaining synaptic homeostasis. While it is a powerful tool, it is important to note that RU 24969 is not entirely selective and has been shown to have low affinity for other receptor sites in the brain, including 5-HT2 receptors.[1][2]

Data Presentation

The following tables summarize the quantitative data for RU 24969's binding affinity and functional potency at serotonin receptors.

Table 1: Binding Affinity (Ki) of RU 24969 for Serotonin Receptor Subtypes

| Receptor Subtype | Ki (nM) | Species | Reference |

| 5-HT1A | 2.5 | Rat | [1] |

| 5-HT1B | 0.38 | Rat | [1] |

| 5-HT2 | Weak affinity | Rat | [2] |

| 5-HT6 | >500 | Human | [3] |

Table 2: Functional Potency of RU 24969 in Serotonin Release Assays

| Assay | Parameter | Value | Species/Tissue | Reference |

| K+-evoked [3H]5-HT efflux | pD2 | 7.45 | Rat frontal cortex slices | [2] |

| Electrically evoked [3H]5-HT overflow | IC25 | 33 nM | Rat brain cortex slices | [4] |

| Electrically evoked [3H]5-HT overflow | Maximum Inhibition | ~50% | Rat brain cortex slices | [4] |

| K+-evoked [3H]5-HT overflow | Intrinsic Activity | ~0.8 | Rat brain cortex synaptosomes | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing RU 24969 to study serotonin autoreceptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity of RU 24969 for specific serotonin receptor subtypes.

Objective: To quantify the affinity (Ki) of RU 24969 for 5-HT1A and 5-HT1B receptors.

Materials:

-

Rat brain tissue (e.g., cortex, hippocampus)

-

Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [125I]iodocyanopindolol for 5-HT1B)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Homogenizer

-

Centrifuge

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation in fresh buffer. Resuspend the final pellet in binding buffer.

-

Binding Reaction: In a series of tubes, incubate the prepared membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled RU 24969. Include tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-radioactive competing ligand).

-

Incubation: Incubate the reaction tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of RU 24969 to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Superfusion of Brain Slices

This ex vivo technique is used to measure the effect of RU 24969 on neurotransmitter release from brain tissue.

Objective: To determine the functional potency of RU 24969 in inhibiting serotonin release.

Materials:

-

Rat brain (e.g., frontal cortex)

-

[3H]5-HT

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-